4-Amino-6-ethoxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-ethoxy-2-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-Amino-6-ethoxy-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a method involving the use of Selectfluor as an oxidizing agent in an aqueous solution under the catalysis of silver nitrate has been reported . This method is noted for its high yield and strong controllability.
Industrial production methods for quinoline derivatives often emphasize greener and more sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .
Chemical Reactions Analysis
4-Amino-6-ethoxy-2-methylquinoline undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can yield compounds like 4-bromo-6-ethoxy-2-methylquinoline .
Scientific Research Applications
4-Amino-6-ethoxy-2-methylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-6-ethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
4-Amino-6-ethoxy-2-methylquinoline can be compared with other similar compounds, such as:
4-Amino-6-methoxy-2-methylquinoline: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
4-Amino-6-bromo-2-methylquinoline:
4-Chloro-6-ethoxy-2-methylquinoline: The chlorine atom introduces different reactivity patterns compared to the amino group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Properties
CAS No. |
66735-27-1 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-ethoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
RKLCZJYWQIOYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.